molecular formula C16H24ClNO2 B1146328 Hydroxymethyl Tolperisone Hydrochloride CAS No. 352233-14-8

Hydroxymethyl Tolperisone Hydrochloride

Cat. No.: B1146328
CAS No.: 352233-14-8
M. Wt: 297.82 g/mol
InChI Key: YIUNODKPGACPCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxymethyl Tolperisone Hydrochloride involves the hydroxylation of Tolperisone. This process is catalyzed by the cytochrome P450 enzymes, primarily CYP2D6 . The reaction conditions typically involve the presence of these enzymes in a suitable medium, often in vitro systems designed to mimic the metabolic processes in the human body.

Industrial Production Methods

Industrial production of this compound is less common compared to its parent compound, Tolperisone. the production methods would likely involve biotechnological processes utilizing engineered microorganisms or cell lines expressing the necessary cytochrome P450 enzymes to achieve the hydroxylation of Tolperisone.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethyl Tolperisone Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation of the hydroxymethyl group can occur under specific conditions.

    Reduction: The compound can be reduced back to Tolperisone under reductive conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Further oxidized derivatives of Hydroxymethyl Tolperisone.

    Reduction: Tolperisone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hydroxymethyl Tolperisone Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of metabolic pathways involving Tolperisone.

    Biology: Investigated for its effects on muscle relaxation and its interaction with various enzymes.

    Medicine: Studied for its potential therapeutic effects in treating muscle spasticity and related conditions.

    Industry: Utilized in the development of new muscle relaxant drugs and in the study of drug metabolism.

Comparison with Similar Compounds

Hydroxymethyl Tolperisone Hydrochloride can be compared with other muscle relaxants such as:

    Baclofen: A GABA_B receptor agonist used to treat spasticity.

    Tizanidine: An alpha-2 adrenergic agonist used for muscle spasticity.

    Cyclobenzaprine: A muscle relaxant that acts on the central nervous system.

Uniqueness

This compound is unique due to its specific metabolic origin from Tolperisone and its distinct mechanism of action involving the blockade of sodium and calcium channels .

Properties

CAS No.

352233-14-8

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H

InChI Key

YIUNODKPGACPCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl

Canonical SMILES

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl

Synonyms

1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl)-1-propanone Hydrochloride; 

Origin of Product

United States

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